

# Physical and chemical properties of 2-((2-Amino-4-nitrophenyl)amino)ethanol

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## Compound of Interest

Compound Name: 2-((2-Amino-4-nitrophenyl)amino)ethanol

Cat. No.: B1232042

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## An In-depth Technical Guide to 2-((4-Amino-2-nitrophenyl)amino)ethanol

Disclaimer: The chemical name "2-((2-Amino-4-nitrophenyl)amino)ethanol" is structurally ambiguous. This technical guide focuses on the isomeric compound 2-((4-Amino-2-nitrophenyl)amino)ethanol (CAS No: 2871-01-4), for which scientific data is more readily available. This compound is a significant intermediate in the manufacturing of dyes and pigments.<sup>[1][2]</sup> Researchers and drug development professionals should verify the specific isomer relevant to their application.

This document provides a comprehensive overview of the known physical and chemical properties, a plausible synthesis protocol, standard characterization methodologies, and the potential biological mechanism of action for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

## Physical and Chemical Properties

The properties of 2-((4-Amino-2-nitrophenyl)amino)ethanol are summarized below. This compound is a solid at room temperature and should be stored in a dark, inert atmosphere.<sup>[1]</sup>  
<sup>[3]</sup> It is classified as a skin sensitizer.<sup>[3]</sup>

Property	Value	Reference
IUPAC Name	2-(4-amino-2-nitroanilino)ethanol	[3]
CAS Number	2871-01-4	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	[2][4][5]
Molecular Weight	197.19 g/mol	[2][4][5]
Physical Form	Solid	[1][3]
Melting Point	127-128°C	[2]
Boiling Point (est.)	334.29°C (rough estimate)	[2]
Water Solubility	<0.01 g/100 mL at 18 °C	[2]
Purity	≥98%	[3][5]
Stability	Stable. Combustible.	[2][6]
Incompatibilities	Strong oxidizing agents	[2][6]
pKa (Predicted)	14.60 ± 0.10	[2]
InChI Key	GZGZVOLBULPDFD-UHFFFAOYSA-N	[3][5]

## Experimental Protocols

### Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The synthesis of 2-((4-Amino-2-nitrophenyl)amino)ethanol can be achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This mechanism is effective because the presence of a strong electron-withdrawing nitro group ortho to the leaving group (a halide) activates the aromatic ring for nucleophilic attack.[7][8][9] The following protocol is a representative method based on this established chemistry.

Reaction Scheme:

4-Chloro-3-nitroaniline + Ethanolamine  $\rightarrow$  2-((4-Amino-2-nitrophenyl)amino)ethanol

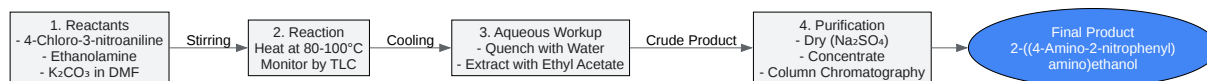
#### Materials and Reagents:

- 4-Chloro-3-nitroaniline
- Ethanolamine (2-Aminoethanol)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) or another suitable non-nucleophilic base
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline (1 equivalent) in DMF.
- **Addition of Reagents:** Add anhydrous potassium carbonate (2-3 equivalents) to the solution. Subsequently, add ethanolamine (1.5-2 equivalents) dropwise to the stirred suspension at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 times).

- **Washing:** Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-((4-Amino-2-nitrophenyl)amino)ethanol.



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Caption: Synthesis workflow for 2-((4-Amino-2-nitrophenyl)amino)ethanol.

## Product Characterization Protocols

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Purpose:** To confirm the molecular structure by analyzing the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Analysis:**
  - $^1\text{H}$  NMR: Expected signals would include distinct aromatic protons with splitting patterns indicative of the substitution on the benzene ring, as well as aliphatic protons from the

ethanolamine chain. The chemical shifts of amine and hydroxyl protons may be broad and can be confirmed by D<sub>2</sub>O exchange.

- <sup>13</sup>C NMR: The spectrum should show the correct number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Purpose: To identify key functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (primary and secondary amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).

## 3. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and confirm the elemental composition.
- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis: Using an ionization technique such as Electrospray Ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]<sup>+</sup> at m/z 198.08, confirming the molecular weight of 197.19 g/mol. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

## 4. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the final compound.
- Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent.
- Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) and UV detection (at a

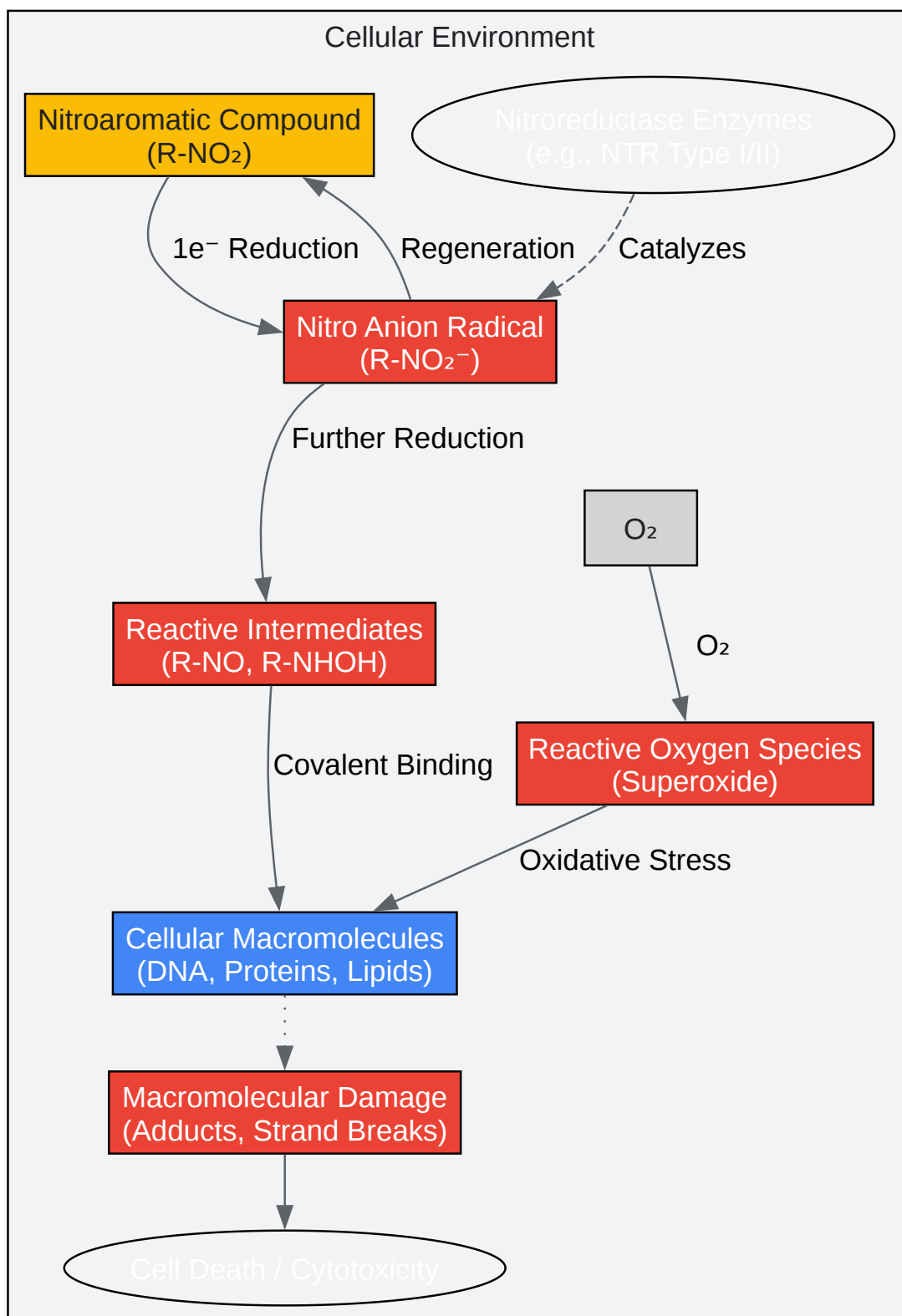
wavelength where the compound absorbs strongly) should be developed. A pure sample will show a single major peak. Purity can be calculated based on the peak area percentage.

## Biological Activity and Signaling Pathways

While specific biological data for 2-((4-Amino-2-nitrophenyl)amino)ethanol is not extensively documented, the bioactivity of nitroaromatic compounds is well-studied. They often function as prodrugs that require metabolic activation to exert their effects, particularly as antimicrobial or anticancer agents.[\[10\]](#)[\[11\]](#)

**General Mechanism of Action:** The mechanism is primarily based on the enzymatic reduction of the nitro group within a biological system.[\[12\]](#) This process is often catalyzed by nitroreductase enzymes, which are more prevalent in anaerobic bacteria and some cancer cells, providing a degree of selectivity.[\[12\]](#)

- **Enzymatic Reduction:** The nitro group ( $-\text{NO}_2$ ) is reduced in a stepwise manner, accepting electrons to form highly reactive intermediates.[\[10\]](#)[\[12\]](#)
- **Formation of Reactive Species:** This reduction generates nitroso ( $-\text{NO}$ ) and hydroxylamine ( $-\text{NHOH}$ ) intermediates, as well as nitro anion radicals.[\[11\]](#)
- **Cellular Damage:** These reactive species can cause widespread cellular damage by covalently binding to and modifying critical macromolecules such as DNA, RNA, and proteins.[\[10\]](#) This can lead to DNA strand breaks, inhibition of protein synthesis, and ultimately, cell death.[\[13\]](#) The reaction of the nitro anion radical with oxygen can also produce superoxide radicals, inducing oxidative stress.[\[11\]](#)



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